Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-
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Overview
Description
Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is a complex organic compound with the molecular formula C20H27N3O5S. It is characterized by the presence of a benzenesulfonamide group, an amino alcohol, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Introduction of the Amino Alcohol: The benzenesulfonyl chloride is then reacted with an amino alcohol, such as (2R,3S)-3-amino-2-hydroxy-4-phenylbutanol, under basic conditions to form the corresponding sulfonamide.
Addition of the Nitro Group: The final step involves the nitration of the aromatic ring to introduce the nitro group at the desired position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound lacking the amino alcohol and nitro groups.
N-(2-Hydroxyethyl)benzenesulfonamide: Contains a hydroxyethyl group instead of the more complex amino alcohol.
4-Nitrobenzenesulfonamide: Lacks the amino alcohol and isobutyl groups
Uniqueness
Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino alcohol and nitro groups allows for diverse chemical transformations and potential therapeutic applications .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. Among these compounds, Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- stands out for its potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-benzenesulfonamide , with the molecular formula C20H28N2O4S and a molecular weight of approximately 392.51 g/mol. The structure features a phenylbutylamine moiety, which is crucial for its biological interactions.
Structural Formula
Physical Properties
Property | Value |
---|---|
Molecular Weight | 392.51 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Cardiovascular Effects
Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential applications in managing cardiovascular conditions.
Experimental Design
The following table summarizes the experimental setup used to evaluate the biological activity of benzenesulfonamide derivatives:
Group | Compound | Dose |
---|---|---|
I | Control (Krebs-Henseleit solution only) | - |
II | Benzenesulfonamide | 0.001 nM |
III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |
The mechanism by which benzenesulfonamides exert their cardiovascular effects may involve interaction with calcium channels, influencing vascular smooth muscle contraction and relaxation. Computational docking studies have suggested that these compounds can bind to calcium channel proteins, potentially modulating their activity.
Antimicrobial Activity
Benzenesulfonamides are also known for their antimicrobial properties. A study highlighted the antibacterial efficacy of various benzenesulfonamide derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of functional groups such as nitro and amino significantly enhanced their antimicrobial activity.
Study on Perfusion Pressure
In a recent study published in the Brazilian Journal of Science, researchers evaluated the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The findings demonstrated that specific derivatives could effectively lower perfusion pressure over time, indicating potential for therapeutic use in hypertensive conditions .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial activity of N-substituted benzenesulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that these compounds could serve as effective alternatives to traditional antibiotics .
Properties
CAS No. |
251105-80-3 |
---|---|
Molecular Formula |
C20H27N3O5S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H27N3O5S/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26/h3-11,15,19-20,24H,12-14,21H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
BPRSPRGTVGSTKD-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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